1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine
CAS No.: 1566053-22-2
Cat. No.: VC3421852
Molecular Formula: C7H8N4S
Molecular Weight: 180.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1566053-22-2 |
|---|---|
| Molecular Formula | C7H8N4S |
| Molecular Weight | 180.23 g/mol |
| IUPAC Name | 1-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C7H8N4S/c8-6-1-10-11(3-6)4-7-2-9-5-12-7/h1-3,5H,4,8H2 |
| Standard InChI Key | CVEBDSUHZGJSTG-UHFFFAOYSA-N |
| SMILES | C1=C(SC=N1)CN2C=C(C=N2)N |
| Canonical SMILES | C1=C(SC=N1)CN2C=C(C=N2)N |
Introduction
Structural Characteristics and Chemical Properties
1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine is characterized by its heterocyclic structure containing both thiazole and pyrazole rings connected via a methylene bridge, with an amine group at the pyrazole's 4-position. This structural arrangement contributes to the compound's potential for hydrogen bonding, giving it distinctive chemical and biological properties that may be valuable in pharmaceutical applications.
Basic Chemical Information
The compound's fundamental chemical properties are summarized in the following table:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₈H₉N₄S | Contains 8 carbon atoms, 9 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom |
| Molecular Weight | 193.25 g/mol | Calculated based on atomic weights of constituent elements |
| Structural Components | Thiazole ring, pyrazole ring, methylene bridge, amine group | Key structural features determining chemical behavior |
| CAS Number | Not fully established in provided sources | Registration may be pending or limited in public databases |
The structure features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) connected via a methylene bridge to a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) that bears an amine group at position 4. This arrangement confers specific chemical properties that distinguish it from related compounds.
Related Structural Analogs
Several structural analogs of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine appear in chemical databases and research literature, including:
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1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine (CAS: 1342429-45-1), which contains an additional methyl group on the pyrazole nitrogen
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3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine (CAS: 1566455-28-4), featuring methyl groups at positions 3 and 5 of the pyrazole ring
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1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine (CAS: 1564597-80-3), where the amine group is at position 3 instead of position 4 of the pyrazole ring
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N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine (CID: 116201019), which has a different linking structure between the rings
Physical and Chemical Properties
The physical and chemical properties of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine determine its behavior in various environments and its potential for pharmaceutical applications.
Predicted Physical Properties
Based on its structure and comparison with similar compounds, the following physical properties can be anticipated:
| Property | Predicted Value/Characteristic | Basis for Prediction |
|---|---|---|
| Appearance | Likely a crystalline solid | Common for similar heterocyclic compounds |
| Solubility | Moderate solubility in polar organic solvents, limited water solubility | Based on presence of both hydrophilic (amine) and hydrophobic (heterocyclic) moieties |
| Melting Point | Likely between 150-250°C | Typical range for related heterocyclic compounds |
| pKa | Approximately 4-5 for the protonated amine | Typical for aromatic amines |
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups:
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The amine group (-NH₂) at position 4 of the pyrazole ring can participate in:
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Nucleophilic substitution reactions
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Acylation to form amides
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Alkylation to form secondary and tertiary amines
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Schiff base formation with aldehydes and ketones
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The thiazole ring contributes to potential reactivity through:
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Electrophilic aromatic substitution (though less reactive than benzene)
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Coordination with metal ions via the nitrogen atom
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Potential for oxidation at the sulfur atom
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The pyrazole nitrogen atoms may participate in:
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Acid-base reactions
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Coordination with metal ions
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Hydrogen bonding interactions
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Comparison with Structurally Related Compounds
A comparative analysis of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine with structurally related compounds provides insight into structure-property relationships and potential applications.
Structural Comparison Table
Effect of Structural Modifications
The structural differences between 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine and its analogs likely influence various properties:
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Methylation of the pyrazole nitrogen (as in 1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine) may:
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Increase lipophilicity
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Reduce hydrogen bonding capacity
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Potentially alter biological activity profiles
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Additional methyl substituents on the pyrazole ring (as in 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine) may:
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Further increase lipophilicity
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Create steric effects that influence receptor binding
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Modify electronic properties of the ring system
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Position of the amine group (position 3 vs. position 4 on the pyrazole ring) likely affects:
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Electronic distribution within the molecule
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Hydrogen bonding patterns
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Interactions with biological targets
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